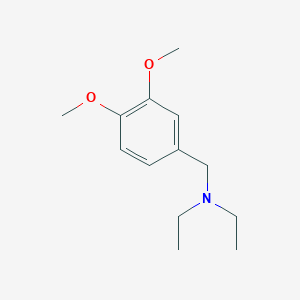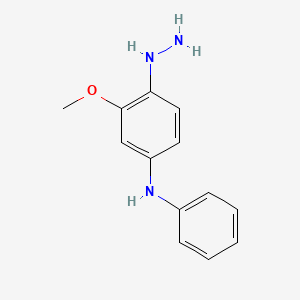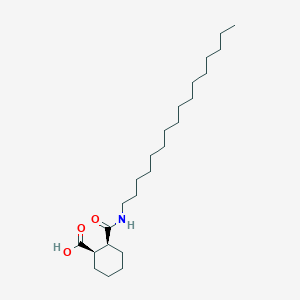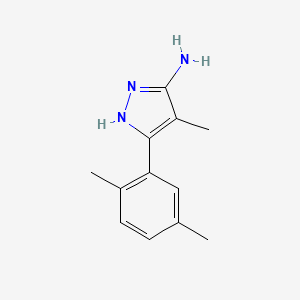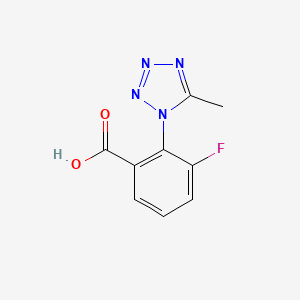![molecular formula C29H40FeNOP B12443965 (R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline](/img/structure/B12443965.png)
(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: is a complex organometallic compound that belongs to the ferrocene family Ferrocene itself is a classical organometallic complex known for its sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)- typically involves several steps:
Preparation of the Oxazoline Ligand: The oxazoline ligand can be synthesized by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazoline ring.
Formation of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a reaction involving a suitable phosphine precursor and the oxazoline ligand.
Attachment to the Ferrocene Core: The final step involves the attachment of the oxazoline-diphenylphosphino ligand to the ferrocene core. This can be achieved through a substitution reaction where the ligand displaces a leaving group on a ferrocene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation to form ferrocenium ions. This reaction is typically carried out using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: Reduction of the ferrocenium ion back to ferrocene can be achieved using reducing agents like sodium borohydride.
Substitution: The oxazoline and diphenylphosphino groups can participate in substitution reactions, where they can be replaced or modified by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride, ceric ammonium nitrate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of ferrocene.
Substitution: Various substituted ferrocenes depending on the reagents used.
科学研究应用
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows for the formation of stable complexes with various metals.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and bioimaging.
Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its redox properties and stability.
作用机制
The mechanism of action of this compound is largely dependent on its ability to form stable complexes with metals and other molecules. The oxazoline and diphenylphosphino groups provide sites for coordination, while the ferrocene core offers redox activity. These properties enable the compound to participate in various catalytic cycles and biological interactions.
Molecular Targets and Pathways
Catalysis: Acts as a ligand to facilitate various catalytic reactions, including hydrogenation, cross-coupling, and polymerization.
Biological Pathways: Interacts with cellular components through redox reactions and coordination with biomolecules, potentially leading to therapeutic effects.
相似化合物的比较
Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-: can be compared with other ferrocene derivatives such as:
Ferrocene: The parent compound, known for its stability and redox properties.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, known for its ability to form stable complexes with transition metals.
Ferrocene-1,1’-diamine: Explored for its potential in bioorganometallic chemistry and as a scaffold for peptide mimics.
The uniqueness of Ferrocene, 1-[(4R)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2S)-
属性
分子式 |
C29H40FeNOP |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m0../s1 |
InChI 键 |
MUHDYVQFEIUFON-RZOUGZORSA-N |
手性 SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
规范 SMILES |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


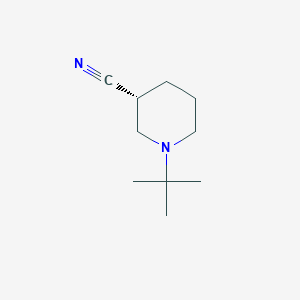
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)

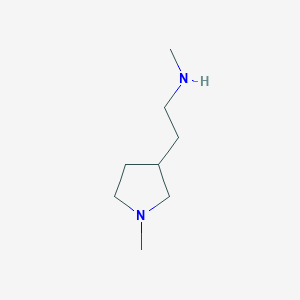
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
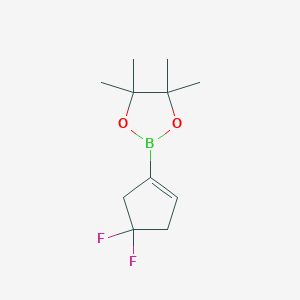
![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)
